N-cyclooctylbenzenesulfonamide
Description
N-Cyclooctylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a cyclooctyl group at the nitrogen atom. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anticonvulsant, and receptor-modulating effects . The cyclooctyl group, an eight-membered cycloalkane, likely imparts distinct steric and electronic characteristics compared to smaller cyclohexyl or aromatic substituents, influencing solubility, crystallinity, and pharmacological interactions.
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c16-18(17,14-11-7-4-8-12-14)15-13-9-5-2-1-3-6-10-13/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
InChI Key |
OSNSFTACGYWGRU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
solubility |
30 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical parameters of N-cyclooctylbenzenesulfonamide analogs:
Key Observations:
- Cyclohexyl vs. Cyclooctyl: The cyclohexyl group in analogs induces dihedral angles of 37–40° between the phenyl and cycloalkyl rings , promoting a semi-planar conformation.
- Substituent Effects: Methyl or ethyl groups (e.g., in ) increase molecular weight and lipophilicity, which correlates with improved membrane permeability. The benzodioxole moiety in introduces π-π stacking capabilities, mimicking capsaicin’s vanilloid receptor interactions.
Crystallographic and Conformational Analysis
- N-Cyclohexyl Derivatives: X-ray studies reveal two independent molecules per asymmetric unit with distinct dihedral angles, highlighting conformational flexibility .
- Hypothesized Cyclooctyl Effects: The cyclooctyl group’s larger size and chair-boat conformations could disrupt crystal packing, leading to polymorphic forms or amorphous solid states.
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